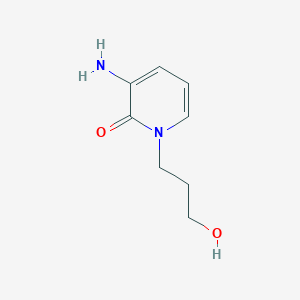
3-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features both an amino group and a hydroxypropyl group attached to a dihydropyridinone ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one typically involves the cyclization of amino-alcohols. One common method includes the reaction of 3-amino-1-propanol with suitable reagents under controlled conditions to form the desired dihydropyridinone ring . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as biocatalysis or microwave-assisted synthesis. These methods offer advantages in terms of efficiency, yield, and environmental impact. For example, biocatalysis can provide high enantioselectivity and regioselectivity, making it a preferred method for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with palladium catalysts for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted dihydropyridinones .
Aplicaciones Científicas De Investigación
3-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including biodegradable polymers.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 3-Amino-1-propanol
- 1-(2-Hydroxyethyl)pyrrolidine
- 3-(Methylamino)-1-propanol
Uniqueness
What sets 3-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one apart is its unique combination of functional groups and ring structure, which provides a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential in diverse fields make it a compound of significant interest.
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
3-amino-1-(3-hydroxypropyl)pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c9-7-3-1-4-10(8(7)12)5-2-6-11/h1,3-4,11H,2,5-6,9H2 |
Clave InChI |
WDMJKZDDAINZAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)C(=C1)N)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


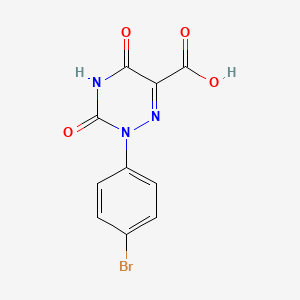
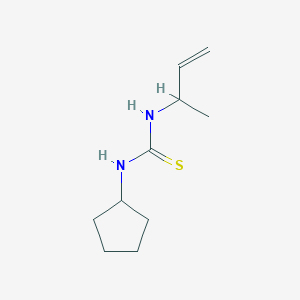
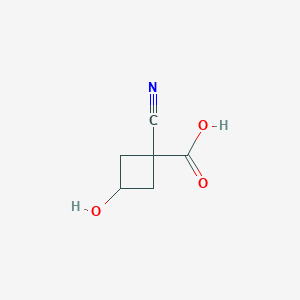

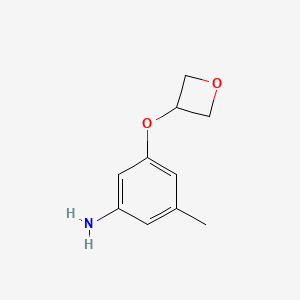


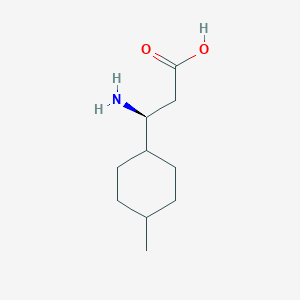

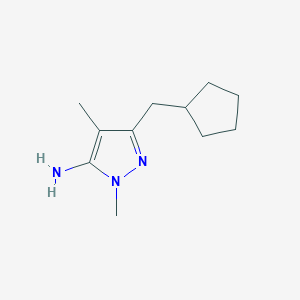
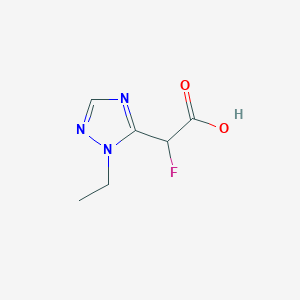

![tert-Butyl N-{[3-(methylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13306716.png)

